molecular formula C24H25N3O2S B2778043 9-(4-benzylpiperidine-1-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one CAS No. 1251676-35-3

9-(4-benzylpiperidine-1-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one

Cat. No.: B2778043
CAS No.: 1251676-35-3
M. Wt: 419.54
InChI Key: GPNAKVWDHGCKSV-UHFFFAOYSA-N
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Description

The compound “9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one” is a part of a new class of oxadiazoles . It has been identified as a potent antitubercular agent .

Scientific Research Applications

Pharmacological Investigations

H1-Antihistaminic Agents : A study explored the synthesis and pharmacological investigation of novel compounds with a similar quinazoline backbone as potential H1-antihistaminic agents. The compounds showed significant protection in guinea pigs from histamine-induced bronchospasm, indicating their potential as a new class of H1-antihistamines with minimal sedative effects compared to the standard chlorpheniramine maleate (Alagarsamy, Solomon, & Murugan, 2007).

Antihypertensive Activity : Another study synthesized a series of benzyl-substituted quinazolin-ones to evaluate their antihypertensive activity. The compounds were tested in spontaneously hypertensive rats, showing significant antihypertensive effects. This suggests the quinazoline derivatives' potential for developing new antihypertensive medications (Alagarsamy & Pathak, 2007).

Antinociceptive and Anti-inflammatory Agents : Research into tetrahydro-5H-5-hydroxyphenyl benzylidine-substituted thiazoloquinazolines revealed potent antinociceptive and anti-inflammatory activities. These compounds, structurally related to the query compound, were evaluated through tail-flick technique and carrageenan-induced paw edema test, demonstrating potential for pain and inflammation treatment with low ulcerogenicity index (Selvam & Palanirajan, 2010).

Antimicrobial and Anticancer Applications

Antimicrobial Activities : A series of 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides showcased antimicrobial activity against selective gram-positive and gram-negative bacteria. The compounds emerged as potential leads for developing new antimicrobial agents (Alagarsamy et al., 2015).

Mechanism of Action

The compound has been found to have promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mtb growing in host macrophages . Whole genome sequencing of genomic DNA from resistant mutants raised to this compound revealed mutations in decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) .

Future Directions

The compound is part of ongoing research to discover new drug candidates to feed the drug development pipeline, especially in the context of drug-resistant tuberculosis . The continuing prevalence of drug-resistant tuberculosis threatens global TB control programs, highlighting the need for such research .

Properties

IUPAC Name

9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c28-22(26-12-9-18(10-13-26)15-17-5-2-1-3-6-17)19-7-8-20-21(16-19)25-24-27(23(20)29)11-4-14-30-24/h1-3,5-8,16,18H,4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNAKVWDHGCKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)N=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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